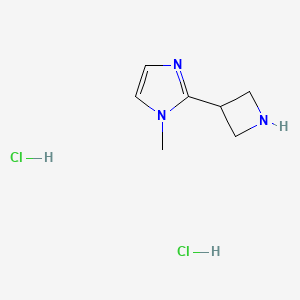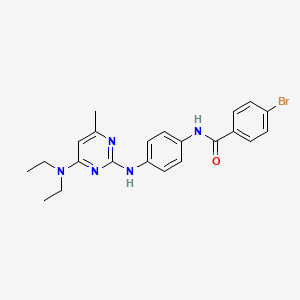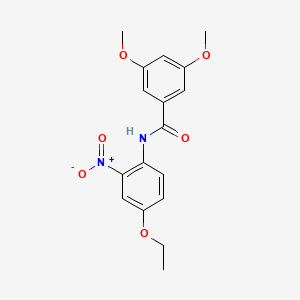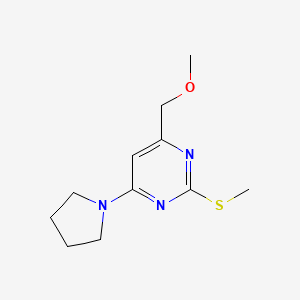
2-(Azetidin-3-yl)-1-méthylimidazole ; dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride” is a synthetic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains an imidazole ring, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of azetidine derivatives has been studied extensively. The starting compound, N-Boc-azetidin-3-one, can be converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction . The reaction of racemic amino esters with sodium hydroxide in methanol can afford the target racemic N-Boc-amino acids . The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids can be prepared via optical resolution of the racemates .Chemical Reactions Analysis
The rearrangement reaction of dialkyl 2-[1-diphenylmethyl)azetidin-3-yl]propane-1,3-dioates during saponification has been studied . Contrary to a previous report postulating the formation of a 4-(hydroxy-methyl)-2-oxo-pyrrolidine-3-carboxylic acid derivative, the rearrangement reaction led to a lactone ring .Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride is not fully understood. However, it has been shown to interact with various molecular targets in the body such as enzymes and receptors, leading to its biological activities.
Biochemical and Physiological Effects
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in the development of cancer. It has also been shown to modulate the activity of certain receptors such as GABA receptors, which are involved in the regulation of neurotransmitter signaling.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for testing. It also has a unique structure and biological activities, making it a promising candidate for drug discovery and development. However, there are also limitations to using 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride in lab experiments. Its mechanism of action is not fully understood, and its biological activities may vary depending on the specific molecular targets it interacts with.
Orientations Futures
There are several future directions for research on 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride. One potential direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more effective drugs targeting specific diseases. Another direction is to explore its potential applications in combination therapy with other drugs, which could enhance its therapeutic effects. Additionally, further research is needed to evaluate its safety and toxicity profile for potential clinical use.
Conclusion
In conclusion, 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride is a promising compound with potential applications in drug discovery and development. Its unique structure and biological activities make it a subject of interest for researchers in the pharmaceutical industry. Future research on 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride could lead to the development of new drugs targeting various diseases, providing new treatment options for patients.
Méthodes De Synthèse
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride can be synthesized through a multistep process involving the reaction of 3-aminomethylazetidine with 1-methylimidazole in the presence of a suitable solvent and catalyst. The resulting product can then be purified and isolated through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
- Importance: Il a été obtenu par cycloaddition [3+2], et sa structure a été confirmée par des expériences spectroscopiques RMN détaillées, HRMS et analyse élémentaire .
- Exemples: La sélénazofurine (antivirale), l'amselamine (agoniste de l'histamine H2) et l'ébsélène (anti-inflammatoire, antioxydant) contiennent du sélénium .
Acides aminés hétérocycliques
Composés organoséléniés
Agents antibactériens
Conformation du cycle azétidine
Pharmacophores pour le développement de médicaments
Dérivés de l'imidazole
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-1-methylimidazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-3-2-9-7(10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMYCRJAEOFVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)

![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)

![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)
![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide](/img/structure/B2389388.png)
![ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2389389.png)
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2389390.png)
![N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2389392.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2389394.png)
![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)